2-(2-Chloro-5-nitrophenyl)acetic acid
Description
2-(2-Chloro-5-nitrophenyl)acetic acid (CAS: 73088-11-6) is a nitro-substituted phenylacetic acid derivative characterized by a chloro group at the 2-position and a nitro group at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry. The presence of electron-withdrawing groups (Cl and NO₂) enhances its reactivity in nucleophilic substitution and condensation reactions, making it valuable for constructing heterocyclic frameworks in drug discovery .
Properties
CAS No. |
37777-70-1 |
|---|---|
Molecular Formula |
C8H6ClNO4 |
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-(2-chloro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
KNCGDIHMXCSJDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 2-(2-chloro-5-nitrophenyl)acetic acid can be contextualized by comparing it with analogs differing in substituent type, position, or electronic effects. Below is a detailed analysis:
Substitution Patterns and Molecular Properties
Physicochemical Properties
- Solubility : Nitro and chloro groups reduce aqueous solubility compared to methoxy or methylated derivatives.
- Acidity : The acetic acid moiety’s pKa is influenced by substituents; nitro groups lower pKa (increasing acidity), while methoxy groups raise it .
Key Research Findings
- Synthetic Utility: this compound is synthesized via condensation of 2-chloro-5-nitroacetophenone with 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salts in acetic acid, achieving yields >70% .
- Biological Relevance: Derivatives of this compound exhibit moderate activity against Smoothened (Smo) receptors, a target in basal cell carcinoma therapy .
- Comparative Studies : Fluorinated analogs demonstrate superior cell permeability compared to chloro-substituted derivatives, as shown in pharmacokinetic studies .
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